molecular formula C12H9ClN2 B14291721 3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene CAS No. 112399-65-2

3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene

Cat. No.: B14291721
CAS No.: 112399-65-2
M. Wt: 216.66 g/mol
InChI Key: JCNNDZTXXXHMCS-UHFFFAOYSA-N
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Description

3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene is an organic compound that belongs to the class of diazirenes Diazirenes are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene typically involves the reaction of naphthalen-1-ylmethyl chloride with diazirine precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the diazirene ring. The reaction is conducted at low temperatures to prevent decomposition of the diazirene intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by employing advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazirene ring to other nitrogen-containing functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethyl ketone derivatives, while substitution reactions can produce a variety of substituted diazirenes.

Scientific Research Applications

3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene has several applications in scientific research:

    Chemistry: It is used as a photoreactive probe in studying molecular interactions and reaction mechanisms.

    Biology: The compound is employed in photoaffinity labeling to investigate protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials and photochemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene involves the formation of reactive intermediates upon exposure to light. These intermediates can covalently bind to nearby molecules, making the compound useful in photoaffinity labeling. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-[(naphthalen-1-yl)methyl]-3H-diazirene
  • 3-Bromo-3-[(naphthalen-1-yl)methyl]-3H-diazirene
  • 3-Iodo-3-[(naphthalen-1-yl)methyl]-3H-diazirene

Uniqueness

3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it particularly valuable in specific photochemical and biochemical applications.

Properties

CAS No.

112399-65-2

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

3-chloro-3-(naphthalen-1-ylmethyl)diazirine

InChI

InChI=1S/C12H9ClN2/c13-12(14-15-12)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2

InChI Key

JCNNDZTXXXHMCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3(N=N3)Cl

Origin of Product

United States

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